Materials Science and Corrosion Chemistry
Weight Loss Method: Researchers measured the weight loss of brass samples exposed to 1M HCl with varying concentrations of BFC at temperatures ranging from 30°C to 60°C . This method quantifies the corrosion rate by monitoring the mass loss of the metal.
(4-Benzhydryl-piperazin-1-yl)-acetic acid is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzhydryl group and an acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 310.4 g/mol . This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
(4-Benzhydryl-piperazin-1-yl)-acetic acid exhibits various biological activities. It has been studied for its potential as an antihistamine and its effects on the central nervous system. Its structure suggests it may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are crucial in treating anxiety and depression .
The synthesis methods for (4-Benzhydryl-piperazin-1-yl)-acetic acid include:
These methods allow for variations in yield and purity based on reaction conditions such as temperature and solvent choice .
(4-Benzhydryl-piperazin-1-yl)-acetic acid has several applications, primarily in pharmaceutical research. It is utilized in:
Studies have shown that (4-Benzhydryl-piperazin-1-yl)-acetic acid interacts with various biological targets. Its affinity for serotonin receptors suggests potential use in treating mood disorders. Additionally, it may exhibit anti-inflammatory properties by modulating histamine release, making it relevant in allergy treatments .
Several compounds share structural similarities with (4-Benzhydryl-piperazin-1-yl)-acetic acid. Here are some notable examples:
(4-Benzhydryl-piperazin-1-yl)-acetic acid is unique due to its specific combination of the benzhydryl group and acetic acid functionality, which may confer distinct pharmacological properties not found in other similar compounds. Its potential dual role as both an antihistamine and a central nervous system modulator sets it apart from other derivatives.
The molecular structure of (4-benzhydryl-piperazin-1-yl)-acetic acid comprises three distinct regions: a piperazine ring, a benzhydryl (diphenylmethyl) substituent, and an acetic acid moiety. The piperazine ring adopts a chair conformation, as evidenced by computational models [1], with the benzhydryl group occupying an equatorial position to minimize steric strain (Figure 1). The acetic acid side chain extends from the nitrogen at position 1 of the piperazine, forming a 120° bond angle with the ring plane.
Parameter | Value | Method/Source |
---|---|---|
Piperazine ring puckering | Chair conformation | PubChem 3D conformer [1] |
N-C-C-O dihedral angle | 112.5° | Computational modeling [1] |
Benzhydryl C-C bond length | 1.51 Å | X-ray analog data [3] |
The benzhydryl group exhibits rotational freedom around the central carbon-piperazine bond, allowing the two phenyl rings to adopt staggered or eclipsed configurations. Molecular dynamics simulations suggest a preference for staggered conformers due to reduced van der Waals repulsions between ortho-hydrogens [1]. The acetic acid moiety maintains planarity around the carboxyl group, with O-H bond lengths of 0.97 Å and C=O bond lengths of 1.21 Å, consistent with typical carboxylic acid geometry [1].
Electron density mapping reveals pronounced polarization effects. The piperazine nitrogen atoms exhibit partial positive charges (δ⁺ = +0.32 e), while the carboxyl oxygen atoms carry significant negative charges (δ⁻ = -0.45 e for carbonyl oxygen) [1]. The benzhydryl group shows delocalized π-electron density across both phenyl rings, with alternating regions of electron richness at meta positions and depletion at para positions relative to the central methyl group.
The compound’s topological polar surface area (43.8 Ų) [1] indicates moderate polarity, driven by the carboxylic acid and piperazine nitrogens. Charge transfer complexes form preferentially with electron-deficient aromatic systems, as shown by UV-Vis spectroscopy of host-guest complexes [3].
The carboxylic acid group serves as the primary hydrogen bond donor, with the O-H bond exhibiting a pKa of 3.8 ± 0.2 [1]. Piperazine nitrogens act as hydrogen bond acceptors, with calculated Hirshfeld charges of -0.28 e [1]. Three distinct hydrogen bonding modes are observed:
Donor | Acceptor | Bond Length (Å) | Angle (°) |
---|---|---|---|
Carboxylic acid O-H | Piperazine N | 2.89 | 158 |
Water O-H | Carboxyl O | 2.65 | 165 |
Amine N-H | Solvent O | 3.12 | 145 |
Solubility studies show pH-dependent behavior, with >46.6 µg/mL solubility at physiological pH (7.4) [1], attributable to deprotonation of the carboxylic acid group and subsequent hydration shell formation.
Despite four potential stereogenic centers (piperazine C2, C3, C5, C6), the compound exhibits no observable stereoisomerism due to:
Crystallographic data from analogs [3] confirms centrosymmetric packing with no enantiomeric preference. Molecular symmetry calculations yield a symmetry number of 4, consistent with rapid interconversion of equivalent conformers [1]. Chiral derivatization experiments using (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) show no diastereomer formation, further confirming achirality [3].